

# Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Prezatide Copper Acetate

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## Compound of Interest

Compound Name: Prezatide Copper Acetate

Cat. No.: B237301

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Prezatide Copper Acetate**, a complex of the tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and copper, is a widely utilized ingredient in the cosmetics and pharmaceutical industries for its potent tissue regeneration, anti-inflammatory, and anti-aging properties.[1][2] Accurate and reliable quantification of **Prezatide Copper Acetate** in raw materials and final product formulations is critical for quality control, ensuring product efficacy, and meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a robust and precise analytical technique well-suited for this purpose.

This application note provides a detailed protocol for the analysis of **Prezatide Copper Acetate** using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is applicable for the quantification of **Prezatide Copper Acetate** in bulk materials and cosmetic formulations.

## Physicochemical Properties of Prezatide Copper Acetate

A fundamental understanding of the analyte's properties is crucial for method development.

Property	Value	Reference
Synonyms	GHK-Cu, Copper Tripeptide-1	[3][4][5]
CAS Number	130120-57-9	[2][3]
Molecular Formula	C <sub>16</sub> H <sub>26</sub> CuN <sub>6</sub> O <sub>6</sub> (representative)	[3]
Molecular Weight	~800.33 g/mol (varies with salt form)	[2][3]
Appearance	Blue powder	[6]
Solubility	Good water solubility	[6]

## Experimental Protocol: RP-HPLC Analysis of Prezatide Copper Acetate

This protocol outlines a general method for the quantification of **Prezatide Copper Acetate**. Method validation according to ICH guidelines is essential before routine use.[7][8]

### 1. Instrumentation and Materials

- HPLC system with a gradient pump, autosampler, column oven, and UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
- Data acquisition and processing software.
- Analytical balance, volumetric flasks, pipettes.
- HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).
- **Prezatide Copper Acetate** reference standard.

2. Chromatographic Conditions The following table summarizes the recommended HPLC parameters. Optimization may be required depending on the specific column and system used.

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 $\mu$ m
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient Program	0-2 min: 5% B; 2-15 min: 5-50% B; 15-17 min: 50-95% B; 17-19 min: 95% B; 19-20 min: 95-5% B; 20-25 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	220 nm
Injection Volume	10 $\mu$ L

### 3. Preparation of Solutions

- **Standard Stock Solution (1 mg/mL):** Accurately weigh approximately 10 mg of **Prezatide Copper Acetate** reference standard and dissolve in a 10 mL volumetric flask with a mixture of water and acetonitrile (e.g., 80:20 v/v).<sup>[1]</sup> Sonicate if necessary to ensure complete dissolution.
- **Working Standard Solutions:** Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) to achieve concentrations ranging from 10  $\mu$ g/mL to 200  $\mu$ g/mL. These will be used to construct a calibration curve.

### 4. Sample Preparation

- **For Bulk Powder:** Accurately weigh the sample and prepare a stock solution as described for the reference standard. Dilute to fall within the calibration curve range.
- **For Cosmetic Formulations (e.g., Creams):** An extraction step is necessary. Accurately weigh approximately 0.5 g of the cream into a centrifuge tube.<sup>[1]</sup> Add a suitable extraction solvent (e.g., 5 mL of a water/acetonitrile mixture) and vortex thoroughly to disperse the sample.<sup>[1]</sup>

Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to separate excipients. Filter the supernatant through a 0.45  $\mu\text{m}$  syringe filter before injection.<sup>[1]</sup>

## 5. Analysis Procedure

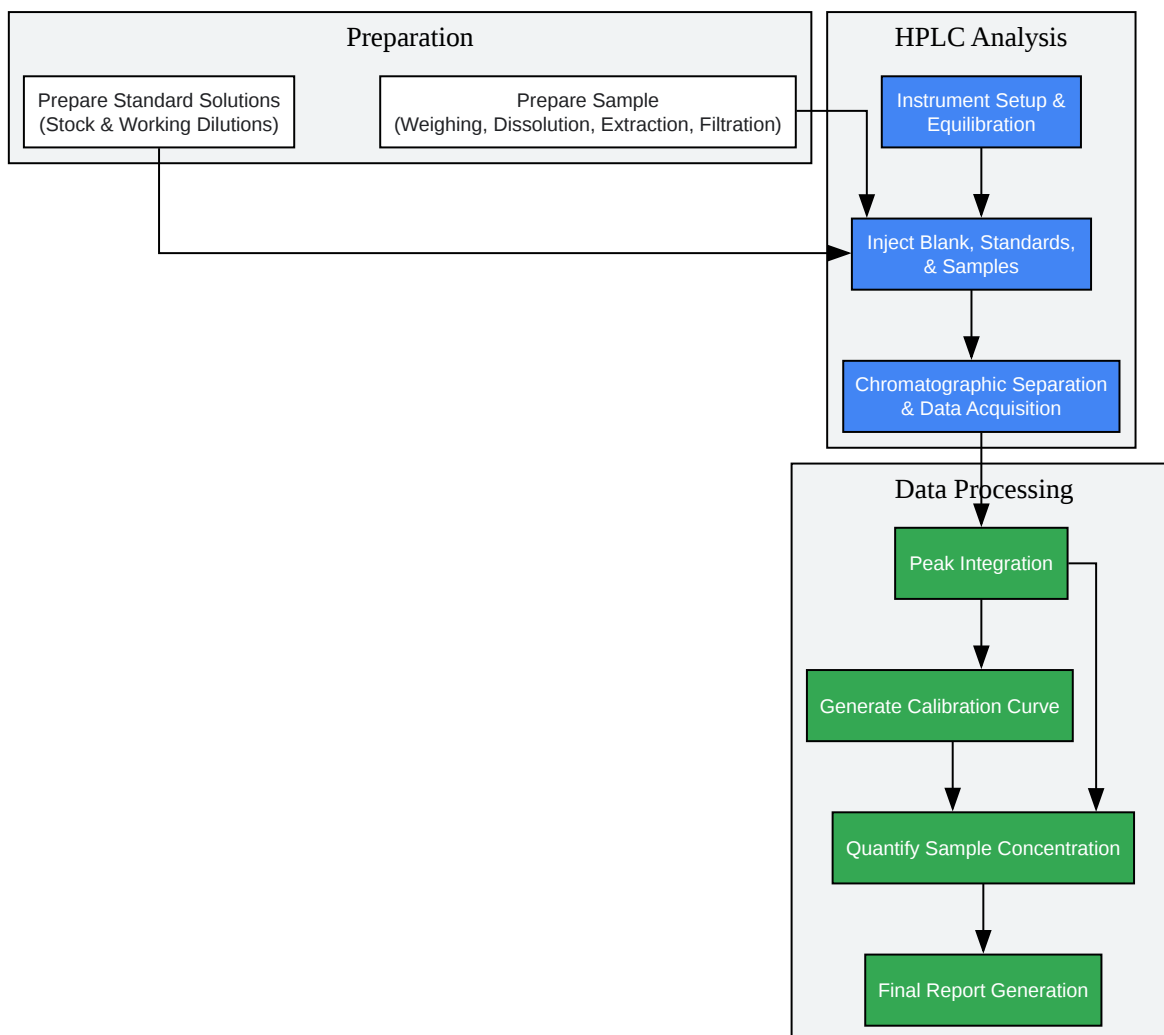
- Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- Inject a blank (initial mobile phase) to ensure no system contamination.
- Inject the working standard solutions in increasing order of concentration.
- Inject the prepared sample solutions.
- After each run, monitor the chromatogram for the **Prezatide Copper Acetate** peak at the expected retention time.

## 6. Data Analysis

- Integrate the peak area of the **Prezatide Copper Acetate** peak in the standard and sample chromatograms.
- Create a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Determine the concentration of **Prezatide Copper Acetate** in the sample solutions by interpolating their peak areas from the calibration curve.
- Calculate the final concentration in the original sample, accounting for all dilution factors.

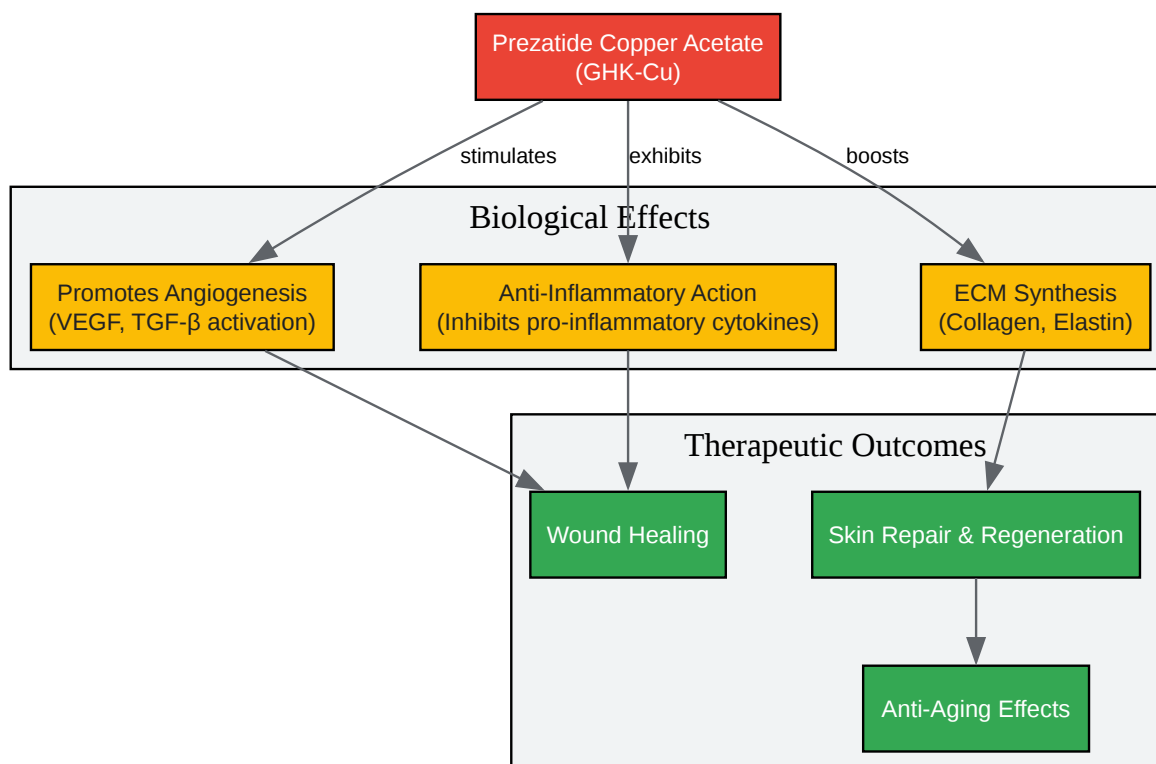
# Experimental Workflow and Data Logic

The following diagrams illustrate the logical flow of the analytical process.



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Caption: HPLC analysis workflow for **Prezotide Copper Acetate**.



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Caption: Simplified signaling pathway of **Prezotide Copper Acetate**.

## Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient framework for the quantitative analysis of **Prezotide Copper Acetate** in various sample matrices. Proper sample preparation and method validation are paramount to achieving accurate and reproducible results, ensuring the quality and efficacy of products containing this active peptide complex.

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